BenchChemオンラインストアへようこそ!

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

Chiral building block Amino alcohol HIV protease inhibitor intermediate

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3) is a chiral N-Boc-protected amino alcohol featuring a terminal alkene, a primary hydroxyl group, and a phenyl substituent on the butenyl backbone. Its molecular formula is C15H21NO3 with a molecular weight of 263.33 g/mol, and it possesses a defined (S)-stereocenter at the carbon bearing the carbamate nitrogen.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 488727-79-3
Cat. No. B1408496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
CAS488727-79-3
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1
InChIInChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)/t13-/m1/s1
InChIKeyFRCMXAPYVHJEOY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3): Chiral Boc-Amino Alcohol Intermediate for Pharmaceutical Synthesis — Procurement Evidence Guide


(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3) is a chiral N-Boc-protected amino alcohol featuring a terminal alkene, a primary hydroxyl group, and a phenyl substituent on the butenyl backbone [1]. Its molecular formula is C15H21NO3 with a molecular weight of 263.33 g/mol, and it possesses a defined (S)-stereocenter at the carbon bearing the carbamate nitrogen [1]. This compound belongs to the class of chiral 1,2-amino alcohol building blocks widely employed in the synthesis of HIV protease inhibitors and cysteine protease inhibitor pharmacophores .

Why Generic Substitution of (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3) with In-Class Analogs Fails


In-class chiral Boc-amino alcohol building blocks cannot be freely interchanged for (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate because this compound uniquely combines three functional handles — a Boc-protected amine, a primary hydroxyl group, and a terminal alkene — within a single, stereodefined (S)-enantiomer [1]. The non-hydroxylated analog (S)-3-Boc-amino-4-phenyl-1-butene (CAS 107202-43-7, MW 247.33) lacks the hydroxyl group required for oxidation or esterification steps without additional deprotection/reprotection sequences. The saturated analog N-Boc-L-phenylalaninol (CAS 66605-57-0) lacks the terminal alkene needed for olefin-based transformations such as epoxidation or cross-metathesis . The (R)-enantiomer (CAS 244092-76-0) would produce opposite diastereoselectivity in chiral-pool syntheses targeting HIV protease inhibitor pharmacophores . Furthermore, vendor-reported purities for the target compound range from 95% to 98%, which may differ meaningfully from alternative building blocks offered at lower specification grades .

Product-Specific Quantitative Evidence Guide: (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3) — Comparator-Based Differentiation Data


Hydroxyl Group Advantage: Comparative Molecular Properties vs. Non-Hydroxylated Analog (CAS 107202-43-7)

The target compound (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3) possesses a primary hydroxyl group (molecular formula C15H21NO3, MW 263.33 g/mol, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, topological polar surface area = 58.6 Ų) [1]. In contrast, the closest commercially available non-hydroxylated analog, (S)-3-Boc-amino-4-phenyl-1-butene (CAS 107202-43-7), has the molecular formula C15H21NO2, MW 247.33 g/mol, and lacks this hydroxyl functionality — reducing its hydrogen bond donor count by one and its TPSA [1]. The presence of the hydroxyl group on the target compound provides a synthetic handle for direct oxidation to the corresponding aldehyde, esterification, silylation, or Mitsunobu reactions without requiring an intermediate deprotection step, offering at minimum one additional synthetic transformation pathway compared to the non-hydroxylated analog.

Chiral building block Amino alcohol HIV protease inhibitor intermediate

Stereochemical Integrity: Defined (S)-Configuration vs. Racemic or Opposite Enantiomer Sources

The target compound is defined as the single (S)-enantiomer at the carbon bearing the carbamate nitrogen, with a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0 as recorded in PubChem [1]. By comparison, the (R)-enantiomer, (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate (CAS 244092-76-0), would direct the opposite absolute configuration in downstream diastereoselective transformations. In the context of HIV protease inhibitor synthesis, where the (S)-configuration at this stereocenter is required for correct fit within the enzyme active site (as demonstrated in the structural biology of peptidomimetic inhibitors incorporating analogous N-Boc-amino alcohol fragments ), procurement of the incorrect enantiomer would produce the wrong diastereomeric series, rendering the synthetic product pharmacologically inactive.

Enantioselective synthesis Chiral pool Diastereoselectivity

Terminal Alkene vs. Saturated Backbone: Synthetic Versatility Advantage Over N-Boc-L-Phenylalaninol (CAS 66605-57-0)

The target compound incorporates a terminal alkene (C=CH2) conjugated with a phenyl ring, providing a reactive π-system amenable to epoxidation, dihydroxylation, hydroboration, and olefin cross-metathesis [1]. In contrast, N-Boc-L-phenylalaninol (CAS 66605-57-0), the most widely used chiral Boc-amino alcohol building block, possesses a fully saturated 3-phenylpropan-2-ol backbone (C14H21NO3, MW 251.32 g/mol) and cannot participate in olefin-based chemistry [1]. The terminal alkene of the target compound is directly analogous to the alkene functionality in intermediates employed for the synthesis of N-Boc-phenylalanine epoxides — key intermediates for HIV protease inhibitors such as atazanavir — where the alkene serves as the precursor to the epoxide warhead .

Olefin chemistry Epoxidation Cross-metathesis HIV protease inhibitors

Commercial Purity Variability: Vendor-Specific Specification Range (95%–98%) and Implications for Procurement

Commercially available batches of the target compound are reported with purities spanning 95.00% (Coolpharm, Cat. KH-43211; Aromsyn, NLT 95%) to 98.0% (Chemsrc; moldb, Cat. M394549, NLT 98%) [1]. This 3-percentage-point range represents a meaningful difference for procurement: a 95% purity batch contains up to 5% unspecified impurities that may include the (R)-enantiomer, des-hydroxy analogs, or Boc-deprotected material — any of which could compromise the enantiomeric excess or yield of downstream stereoselective reactions. The product has been listed as discontinued by at least one supplier (CymitQuimica, Ref. 3D-NUA72779), indicating limited commercial availability .

Quality specification Vendor comparison Purity threshold

Relevance to Cysteine Protease Inhibitor Vinyl Sulfone Pharmacophore: Structural Motif Alignment

The target compound contains the 1-hydroxy-3-phenylbut-3-en-2-amine backbone that maps directly onto the chiral amino alcohol substructure required for constructing γ-amino-functionalised vinyl sulfone cysteine protease inhibitors, a class that includes the clinical-stage compounds K777 and K11777 . Shen et al. (2022) demonstrated that enantioselective α-amination of aldehydes followed by Horner–Wadsworth–Emmons olefination provides optically active N,N′-diprotected trans-(phenylsulfonyl)vinyl intermediates, which are then converted via Boc deprotection and Zn reduction to γ-amino vinyl sulfones in approximately 50% yield over three steps with no erosion of enantiopurity . While the Shen study employed 4-phenylbutanal-derived substrates rather than the target compound directly, the structural homology between the target compound and the intermediates described — both featuring a Boc-protected amine adjacent to a phenyl-substituted carbon framework — establishes class-level applicability of this synthetic methodology .

Cysteine protease inhibitor Vinyl sulfone K777 K11777

Best Research and Industrial Application Scenarios for (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate (CAS 488727-79-3)


HIV Protease Inhibitor Intermediate Synthesis via Epoxidation Pathway

The terminal alkene of the target compound enables direct epoxidation to form the corresponding N-Boc-amino epoxide, a critical intermediate for HIV protease inhibitors including the atazanavir chemotype. This intermediate can be carried forward without oxidation-state adjustment of the primary hydroxyl group. Procurement of the (S)-enantiomer with verified ee is essential, as epoxide formation is stereospecific and the incorrect enantiomer would yield the biologically inactive diastereomeric series [1].

Cysteine Protease Inhibitor Vinyl Sulfone Pharmacophore Construction

The compound can serve as a chiral pool starting material for assembling γ-amino-functionalised vinyl sulfones targeting cysteine proteases (e.g., cruzain, cathepsins, SARS-CoV-2 Mpro). Following the methodology of Shen et al. (2022), the Boc-protected amine can be deprotected and elaborated into peptidomimetic vinyl sulfone warheads, with the pre-installed hydroxyl group available for further functionalisation .

Chiral 1,2-Amino Alcohol Library Synthesis for Structure-Activity Relationship (SAR) Studies

The compound's three orthogonal functional groups (Boc-amine, primary alcohol, terminal alkene) enable divergent library synthesis. The hydroxyl can be oxidised to an aldehyde for reductive amination or Horner–Wadsworth–Emmons chain extension, the alkene can undergo cross-metathesis to introduce structural diversity, and the Boc group can be selectively removed for amide or urea coupling. Compared to saturated analogs, the alkene handle allows at least four additional diversification reaction classes [1].

Atazanavir Impurity Profiling and Reference Standard Sourcing

Given that the non-hydroxylated analog (S)-3-Boc-amino-4-phenyl-1-butene (CAS 107202-43-7) is listed as Atazanavir Impurity 28, the hydroxylated target compound may serve as a related substance or process intermediate for impurity profiling in atazanavir drug substance manufacturing. Its distinct retention time and mass (MW 263.33 vs. 247.33 for the des-hydroxy impurity) provide a clear analytical differentiation in HPLC-MS methods [1].

Quote Request

Request a Quote for (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.